molecular formula C14H18O3 B1326219 Ethyl 4-(4-ethylphenyl)-4-oxobutyrate CAS No. 57821-79-1

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

Cat. No. B1326219
CAS RN: 57821-79-1
M. Wt: 234.29 g/mol
InChI Key: FBWFWFSIBIKQJN-UHFFFAOYSA-N
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Description

Compounds like “Ethyl 4-(4-ethylphenyl)-4-oxobutyrate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a butyrate ester group attached to a phenyl ring with an ethyl substituent .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Chemical Synthesis and Transformations : Research has been conducted on the synthesis and transformation of ethyl 4-oxobutyrate derivatives. For example, studies have explored the biosynthesis of gamma-substituted-gamma-butyrolactones from ethyl 4-oxobutyrate (Fagan, Kepner, & Webb, 1981) and the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids (Slavinska et al., 2006).

  • Antimicrobial Properties : Some studies have focused on the antimicrobial properties of ethyl 2-arylhydrazono-3-oxobutyrate derivatives. For instance, certain compounds in this class have shown significant activity against Staphylococcus aureus (Kucukguzel et al., 1999).

  • Enzyme-Catalyzed Synthesis : Ethyl 4-phenyl-4-oxobutyrate (EPOB) has been used in studies exploring enzyme-catalyzed synthesis, leading to optically active ethyl 4-phenyl-4-hydroxybutyrate (EPHB), a compound of interest in pharmaceutical applications (Xia et al., 2013).

  • Asymmetric Synthesis : Research has been conducted on the asymmetric synthesis of ethyl 3,3-dimethyl-2-hydroxy-4-oxobutyrate, a process that can be critical for producing enantiopure compounds used in various chemical applications (Wang, 2014).

  • Pharmaceutical Intermediate Synthesis : The compound has also been studied as an intermediate in the synthesis of pharmaceutical agents. For example, it has been used in the synthesis of an intermediate for antiobesity agent rimonabant (Hao, 2007).

  • Hydrogenation in Ionic Liquid Systems : Ethyl 4-chloro-3-oxobutyrate has been studied for its enantioselective hydrogenation in ionic liquid systems, which is important for the synthesis of chiral compounds (Starodubtseva et al., 2004).

Safety And Hazards

Like all chemicals, handling “Ethyl 4-(4-ethylphenyl)-4-oxobutyrate” would require appropriate safety measures. This typically includes avoiding inhalation or skin contact and using personal protective equipment .

Future Directions

Research into compounds like “Ethyl 4-(4-ethylphenyl)-4-oxobutyrate” could focus on their potential applications in fields like medicine or materials science. For example, some related compounds have shown promise as antimicrobial agents .

properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-11-5-7-12(8-6-11)13(15)9-10-14(16)17-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFWFSIBIKQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645755
Record name Ethyl 4-(4-ethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethylphenyl)-4-oxobutyrate

CAS RN

57821-79-1
Record name Ethyl 4-ethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57821-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-ethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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